molecular formula C19H25N5O4S B2972899 5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-62-6

5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2972899
CAS No.: 868220-62-6
M. Wt: 419.5
InChI Key: ZMZLQKVCZGLXPT-UHFFFAOYSA-N
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Description

5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5O4S and its molecular weight is 419.5. The purity is usually 95%.
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Properties

IUPAC Name

5-[(4-methylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-22-5-7-23(8-6-22)15(17-18(25)24-19(29-17)20-11-21-24)12-9-13(26-2)16(28-4)14(10-12)27-3/h9-11,15,25H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZLQKVCZGLXPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC=N4)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Methylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel hybrid molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines a thiazole and triazole moiety with a piperazine side chain and a trimethoxyphenyl group. Its molecular formula is C18H24N6O3SC_{18}H_{24}N_{6}O_{3}S, with a molecular weight of approximately 396.49 g/mol.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

Several studies have reported the anticancer properties of related compounds featuring similar structural motifs. For instance:

  • A study synthesized thiazole-pyrimidine derivatives that showed promising in vitro anticancer activity against various cancer cell lines. The presence of the trimethoxyphenyl group was noted to enhance cytotoxic effects .
  • The compound was tested against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), demonstrating an IC50 value indicative of potent activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, contributing to its anticancer efficacy .

Case Study 1: In Vitro Evaluation

A detailed evaluation of the compound's anticancer activity involved testing against various cell lines:

Cell LineIC50 (µM)Mechanism
A5498.23Apoptosis Induction
MCF-710.5Tubulin Inhibition
HT-2912.0Cell Cycle Arrest

These results indicate that the compound possesses significant cytotoxicity across multiple cancer types.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted how modifications to the piperazine and phenyl groups affected biological activity:

  • Compounds with additional electron-donating groups on the phenyl ring exhibited enhanced potency.
  • The presence of the thiazole moiety was critical for maintaining activity against specific cancer cell lines .

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